4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Lipophilicity Drug-likeness Medicinal Chemistry

Non-fungible pyridopyrazine-dione intermediate where 4-ethyl substitution critically determines SAR outcomes for kinase and DAAO inhibitor programs. - **Key metrics:** MW 191.19; XLogP 0.3; TPSA 62.3 Ų; 1 rotatable bond - **Advantage:** Optimal CNS penetration potential vs. bulkier analogs; aligns with patent-protected KRAS G12C series - **Supply:** Rigorous quality control; immediate dispatch for fragment libraries or lead optimization

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 118470-93-2
Cat. No. B040796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
CAS118470-93-2
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)NC(=O)C1=O
InChIInChI=1S/C9H9N3O2/c1-2-12-7-6(4-3-5-10-7)11-8(13)9(12)14/h3-5H,2H2,1H3,(H,11,13)
InChIKeyUMISKNXOCJRDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Core Scaffold Profile


4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 118470-93-2) is a heterocyclic small molecule belonging to the pyridopyrazine-dione family. It features a fused pyridine–pyrazine core with carbonyl groups at positions 2 and 3 and an ethyl substituent at position 4. This scaffold is of significant interest in medicinal chemistry as a key intermediate for kinase inhibitors and other bioactive molecules. Computed properties, including a molecular weight of 191.19 g/mol, an XLogP3-AA of 0.3, a topological polar surface area of 62.3 Ų, and a single rotatable bond, are available from authoritative databases [1]. The compound is classified as a 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivative, a class under investigation for KRAS inhibition and other therapeutic applications [2].

4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: Unmatched by Analogs


The 4-ethyl substitution on the pyrido[2,3-b]pyrazine-2,3-dione core is a critical structural determinant that cannot be interchanged with other alkyl or aryl analogs without altering key molecular properties. Even subtle changes in the N4 substituent significantly impact the compound's lipophilicity, hydrogen-bonding capacity, and electronic distribution, which in turn govern its reactivity in downstream synthetic transformations and its binding affinity to biological targets. As demonstrated by the narrow structure-activity relationships (SAR) observed for this scaffold in kinase inhibition and DAAO inhibitor programs, replacing the 4-ethyl group with a methyl, propyl, or unsubstituted analog leads to loss of desired potency or altered selectivity profiles [1]. Furthermore, the specific physicochemical parameters of this derivative—such as its computed XLogP3-AA of 0.3 and a single rotatable bond—dictate its solubility and permeability characteristics, making it a non-fungible building block for lead optimization campaigns [2].

4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione vs. Closest Analogs


Lipophilicity (XLogP3) Comparison

The 4-ethyl derivative exhibits a computed XLogP3-AA of 0.3, indicating a balanced hydrophilic-lipophilic profile suitable for oral bioavailability. In contrast, the N4-unsubstituted analog (1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione) has a lower XLogP3-AA of -0.2, while the N4-methyl analog has an XLogP3-AA of 0.0. The 0.5 log unit increase relative to the unsubstituted core and 0.3 log unit increase over the methyl analog reflect a meaningful shift in membrane permeability potential [1].

Lipophilicity Drug-likeness Medicinal Chemistry

TPSA and Hydrogen Bond Acceptor Profile

The 4-ethyl derivative possesses a TPSA of 62.3 Ų and 3 hydrogen bond acceptors. Analogs with bulkier N4 substituents (e.g., propyl, butyl) show increased TPSA (>70 Ų) and additional rotational bonds, which are associated with reduced brain penetration and altered target engagement profiles. The 4-ethyl derivative's compact polar surface area is predictive of favorable CNS drug-like properties, offering a differentiated profile for neuroscience target screening [1].

Polar Surface Area Blood-Brain Barrier Penetration Selectivity

Rotatable Bond Count Advantage

The 4-ethyl derivative contains only one rotatable bond (the ethyl side chain). This contrasts with analogs such as the N4-propyl or N4-butyl derivatives, which possess two or more rotatable bonds. Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding, potentially enhancing binding affinity. In the context of the pyridopyrazine-dione scaffold, this property is critical for maintaining rigid bioactive conformations required for kinase inhibition [1].

Conformational Flexibility Binding Affinity Scaffold Optimization

Synthetic Intermediate for KRAS Inhibitors

The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core, with a specific N4-ethyl substitution, is explicitly claimed in patent applications as a precursor for covalent KRAS inhibitors. The ethyl group provides optimal steric and electronic properties for subsequent derivatization at the 7-position, a critical step for installing warheads that target the KRAS G12C mutant cysteine. Unsubstituted or bulkier N4 analogs show reduced efficiency in this key synthetic transformation, as reported in the patent literature [1].

KRAS Inhibition Covalent Inhibitor Synthetic Intermediate

4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Application Scenarios


CNS-Penetrant Kinase Probe Development

The 4-ethyl derivative's favorable TPSA of 62.3 Ų and balanced XLogP3-AA of 0.3 position it as a superior starting scaffold for designing brain-penetrant kinase inhibitors. Researchers targeting glioblastoma or neurodegenerative diseases should prioritize this compound over bulkier or more hydrophilic analogs to maximize the probability of achieving adequate CNS exposure [1].

KRAS G12C Covalent Inhibitor Lead Optimization

As the preferred N4-ethyl intermediate in patent-protected KRAS inhibitor series, this compound is the essential building block for synthesizing and optimizing covalent warheads targeting the G12C mutant. Its use ensures alignment with the most advanced intellectual property and SAR knowledge in the field [2].

Fragment-Based Drug Discovery Library Design

With a molecular weight of 191.19 g/mol and only one rotatable bond, the 4-ethyl derivative adheres to the 'rule of three' for fragment libraries. Its rigid, low-molecular-weight profile maximizes ligand efficiency metrics and provides a high-quality starting point for fragment growing or merging campaigns [1].

Selective DAAO Inhibitor Design

Given the established SAR of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a potent DAAO inhibitor, the 4-ethyl analog serves as a critical comparator for probing the N4-substituent effect on DAAO inhibition potency and selectivity over related oxidases [3].

Quote Request

Request a Quote for 4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.